Product packaging for Biotin-peg-OH(Cat. No.:CAS No. 219484-77-2)

Biotin-peg-OH

Cat. No.: B8263613
CAS No.: 219484-77-2
M. Wt: 331.43 g/mol
InChI Key: MWHYGWKFNDLVJC-UHFFFAOYSA-N
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Description

Significance of Biotinylated Polyethylene (B3416737) Glycol as a Multifunctional Bioconjugation Reagent

Biotinylated Polyethylene Glycol (Biotin-PEG) derivatives are pivotal tools in bioconjugation, a chemical strategy used to link molecules for a variety of applications. nanosoftpolymers.comnih.gov The significance of these reagents stems from the unique combination of the properties of biotin (B1667282) and PEG.

The interaction between biotin (a vitamin) and the proteins avidin (B1170675) or streptavidin is one of the strongest known non-covalent bonds in nature. broadpharm.combroadpharm.com This high-affinity binding is rapid, specific, and stable, making it an ideal mechanism for labeling, detecting, and immobilizing molecules in complex biological environments. broadpharm.combiochempeg.com

The PEG component serves as a linker or spacer, which offers several advantages. broadpharm.comnanosoftpolymers.com Its hydrophilicity increases the water solubility of the conjugated molecule. broadpharm.com The flexible chain of PEG can reduce steric hindrance, ensuring that the biotin group remains accessible for binding to avidin or streptavidin. acs.org Furthermore, PEG is known for its ability to provide a "stealth" effect; when attached to molecules or nanoparticles, it can help reduce recognition by the immune system, leading to a longer circulation half-life in vivo, a phenomenon known as PEG shielding. abbexa.com

Biotin-PEG-OH, as a heterobifunctional reagent, allows for a two-step conjugation process. abbexa.com The biotin end can be used for attachment to an avidin/streptavidin-functionalized surface or molecule, while the hydroxyl (-OH) end can be activated or converted to other functional groups for subsequent reactions. broadpharm.com This versatility makes it a valuable reagent for creating complex biomolecular architectures. acs.org

Feature Significance in Bioconjugation Reference
Biotin Moiety Enables highly specific, strong, and stable binding to avidin and streptavidin. broadpharm.combroadpharm.com
PEG Spacer Increases hydrophilicity, reduces steric hindrance, and provides biocompatibility. broadpharm.comacs.org
Hydroxyl (-OH) Group Provides a site for further chemical modification and conjugation. broadpharm.com
Heterobifunctionality Allows for sequential and controlled conjugation strategies. abbexa.com

Architectural and Functional Versatility of Biotin-PEG Scaffolds in Biomedical Science

In biomedical science, particularly in tissue engineering and regenerative medicine, scaffolds provide a temporary structural support for cells to attach, proliferate, and form new tissue. nih.gov The functionalization of these scaffolds with bioactive molecules is crucial for guiding cellular behavior and promoting tissue regeneration. mdpi.com

Biotin-PEG linkers are instrumental in the functionalization of biomaterial scaffolds. nih.gov The strong and specific biotin-avidin interaction provides a reliable method for attaching proteins, growth factors, and other signaling molecules to a scaffold's surface. nih.gov For instance, research has demonstrated the use of biotin-avidin interactions to deliver the immunomodulatory cytokine interleukin-4 from a gelatin scaffold to macrophages, thereby influencing the cellular phenotype. nih.gov The study highlighted that the degree of scaffold biotinylation could control the binding of avidin variants and modulate the macrophage response. nih.gov

The architectural versatility of Biotin-PEG allows for its integration with a wide array of biomaterials, including natural polymers like gelatin and synthetic polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). nih.govmdpi.com The PEG component enhances the biocompatibility of the scaffold and can be used to control the release kinetics of conjugated molecules. abbexa.comnih.gov This modular approach enables the design of "smart" scaffolds that can present specific biological signals to cells in a controlled manner, mimicking the natural extracellular matrix. nih.gov This strategy is a versatile and modular way to impart specific biological activities to biomaterials. nih.gov

Overview of Key Research Domains Utilizing this compound Constructs

The unique properties of this compound make it a valuable tool across several key research domains. biochempeg.com

Drug Delivery and Targeting: Biotin-PEG constructs are widely used to develop targeted drug delivery systems. nih.gov The biotin ligand can be used to target cells that overexpress biotin receptors, such as certain types of tumor cells. nih.govnih.gov The PEG linker helps to improve the solubility and circulation time of the drug carrier, while the terminal hydroxyl group can be used to attach therapeutic agents. abbexa.com For example, biotinylated PLA-PEG nanoparticles have been developed for the targeted delivery of the anticancer drug paclitaxel.

Nanotechnology and Materials Research: In nanotechnology, this compound is used for the surface functionalization of nanoparticles, quantum dots, and other nanomaterials. biochempeg.com This allows for the specific attachment of these materials to biological targets for imaging, sensing, and diagnostic applications. biochempeg.com The PEG linker also helps to prevent the non-specific aggregation of nanoparticles in biological fluids. abbexa.com

Cell Culture and Tissue Engineering: As mentioned previously, this compound is used to modify surfaces and scaffolds for cell culture and tissue engineering applications. nih.govbiochempeg.com By immobilizing growth factors, adhesion peptides, or other bioactive molecules via the biotin-avidin linkage, researchers can create microenvironments that promote specific cellular responses, such as adhesion, proliferation, and differentiation. mdpi.comnih.gov

Diagnostics and Biosensors: The high affinity of the biotin-streptavidin interaction is fundamental to many diagnostic assays and biosensors. creativepegworks.combroadpharm.com this compound can be used to attach capture probes (like antibodies or DNA) to a sensor surface. The long, flexible PEG chain can improve the accessibility of these probes, enhancing the sensitivity and performance of the sensor. acs.org Research has explored the use of biotin-functionalized fibers for biosensor applications. creativepegworks.com

Research Domain Specific Application of this compound Reference
Drug Delivery Creating targeted nanoparticles for cancer therapy. nih.govnih.gov
Nanotechnology Surface functionalization of nanoparticles for imaging and sensing. biochempeg.combiochempeg.com
Cell Culture Modifying surfaces to control cell adhesion and growth. biochempeg.com
Tissue Engineering Functionalizing scaffolds with growth factors to guide tissue regeneration. mdpi.comnih.gov
Biosensors Immobilizing capture probes on sensor surfaces for enhanced detection. creativepegworks.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N3O4S B8263613 Biotin-peg-OH CAS No. 219484-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHYGWKFNDLVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

219484-77-2
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219484-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201102584
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219484-77-2
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Functionalization of Biotin Peg Oh

General Synthetic Pathways for Biotin-PEG Derivatives

The creation of biotin-PEG derivatives, including Biotin-PEG-OH, is a multi-step process that hinges on the activation of biotin (B1667282) and its subsequent reaction with a PEG chain. bocsci.comgoogle.com

To facilitate the coupling of biotin to a PEG chain, the carboxylic acid group of biotin must first be activated. This activation transforms the relatively unreactive carboxylic acid into a more reactive species that can readily form a stable bond with the PEG molecule. A common method involves converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. dovepress.comresearchgate.net This is often achieved by reacting biotin with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govtandfonline.com The resulting Biotin-NHS ester is an amine-reactive compound that can efficiently react with an amino group on a modified PEG chain. bocsci.comthermofisher.com

Another approach involves the use of carbodiimide (B86325) chemistry, such as with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which, in the presence of a base like N-methyl morpholine, can directly couple biotin to an amine-functionalized PEG. acs.org The choice of activation method depends on the specific reaction conditions and the desired final product.

The synthesis of this compound specifically requires a PEG chain with a hydroxyl group at one end and a reactive group, typically an amine, at the other. This heterobifunctional PEG serves as the linker. The activated biotin, for instance, a Biotin-NHS ester, is reacted with the amine end of the heterobifunctional PEG, forming a stable amide bond. dovepress.com The other end of the PEG chain retains its hydroxyl group, resulting in the final this compound product. abbexa.com

Alternatively, a process can start with a standard di-hydroxyl PEG. One hydroxyl group is first protected, while the other is converted into a different functional group, such as an amine, through processes like sulfonylation followed by reaction with ammonia. mdpi.com The amine group is then reacted with activated biotin. Finally, the protecting group is removed from the initial hydroxyl group to yield this compound.

A patented method describes the synthesis starting with biotin and oligomeric polyethylene (B3416737) glycol, proceeding through sulfonylation, ammonification, condensation, and hydrolysis to obtain the final product. google.com

Terminal Hydroxyl Group Derivatization for Enhanced Reactivity

The terminal hydroxyl group of this compound is a key feature, providing a site for further chemical modification to enhance its reactivity and expand its utility. biochempeg.compreprints.org This hydroxyl group, while having low intrinsic reactivity, can be activated or converted into a variety of other functional groups. nih.gov

Common derivatization strategies include:

Activation with p-nitrophenyl chloroformate: This reaction converts the hydroxyl group into a reactive p-nitrophenyl carbonate, which can then readily react with amines to form a stable carbamate (B1207046) linkage. nih.gov

Tosylation or Mesylation: The hydroxyl group can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.commdpi.com This converts the hydroxyl into a good leaving group (tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce groups like azides, thiols, or amines. mdpi.compreprints.org

Conversion to Aldehydes: The hydroxyl group can be oxidized to an aldehyde, which is useful for reacting with hydrazide or amine groups on other molecules. preprints.org

Conversion to Alkynes: By deprotonating the alcohol with a strong base and reacting it with propargyl bromide, an alkyne group can be introduced. This functionality is valuable for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). preprints.org

These derivatization reactions transform the relatively inert this compound into a versatile platform for creating more complex bioconjugates. nih.govgoogle.com For instance, introducing an azide (B81097) group allows for the specific and efficient attachment of molecules containing a corresponding alkyne group. mdpi.com

Control over Polyethylene Glycol Architecture and Molecular Weight in Synthesis

The properties and performance of this compound are significantly influenced by the molecular weight and architecture of the PEG chain. mdpi.comresearchgate.net Therefore, controlling these parameters during synthesis is crucial.

Architecture: PEG architecture can be linear or branched. nih.gov The synthesis described for this compound typically utilizes a linear PEG chain. abbexa.com However, branched PEG architectures, such as multi-arm PEGs, can also be employed. unimelb.edu.au These structures are often synthesized using a central core molecule from which multiple PEG arms radiate. For example, an 8-arm PEG-NH2 can be used as a building block for creating PEG particles. unimelb.edu.au The choice between a linear and branched architecture depends on the specific application, as it can impact factors like drug loading capacity and the spatial presentation of the biotin moiety. acs.org Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization offer a high degree of control over the synthesis of polymers with specific architectures, including block copolymers. researchgate.net

Analytical Methodologies for Structural Characterization

To ensure the successful synthesis and purity of this compound, a suite of analytical techniques is employed to confirm its chemical structure. tandfonline.comchempep.com

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is a primary tool for confirming the structure of Biotin-PEG-PCL copolymers. tandfonline.com For this compound, ¹H NMR is used to verify the presence of characteristic protons from the biotin molecule, the repeating ethylene (B1197577) glycol units of the PEG chain, and the terminal groups. abbexa.commdpi.com For example, the spectrum would show signals corresponding to the protons in the biotin ring structure and the characteristic strong peak of the -CH2CH2O- repeating units of PEG. tandfonline.commdpi.com The integration of these signals can also provide information about the relative number of protons and thus the length of the PEG chain. Purity is often assessed by ¹H-NMR, with specifications typically requiring ≥ 95% purity. abbexa.com

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. tandfonline.comrsc.org The FTIR spectrum of this compound would show characteristic absorption bands confirming the presence of key structural elements. For instance, a broad peak around 3400 cm⁻¹ would indicate the O-H stretch of the terminal hydroxyl group and N-H stretches from the biotin amide groups. tandfonline.com A strong peak around 1110 cm⁻¹ is characteristic of the C-O-C ether stretch of the PEG backbone, and peaks around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibrations of the ureido and carboxyl groups in the biotin moiety. tandfonline.commdpi.com These spectroscopic data provide definitive evidence for the successful conjugation of biotin to the PEG-OH chain. nih.gov

Below is an interactive table summarizing the key spectroscopic data used for the characterization of Biotin-PEG derivatives.

Spectroscopic TechniqueKey Functional Groups/FeaturesTypical Chemical Shift/WavenumberReference
¹H NMR PEG backbone (-CH₂CH₂O-)~3.5-3.6 ppm mdpi.com
Biotin protonsVarious signals, e.g., ~4.1-4.3 ppm mdpi.com
FTIR O-H and N-H stretch~3400-3500 cm⁻¹ tandfonline.com
C-H stretch~3000 cm⁻¹ tandfonline.com
C=O stretch (carbonyl)~1700 cm⁻¹ tandfonline.com
C-O-C stretch (ether)~1110 cm⁻¹ tandfonline.com

Chromatographic and Mass Spectrometric Analyses (e.g., GPC, MALDI-MS)

The structural integrity, purity, and molecular weight distribution of this compound and related biotinylated PEG constructs are critical parameters that are verified using a combination of chromatographic and mass spectrometric techniques.

Chromatographic Analyses

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, purification, and analysis of PEG and its conjugates. bocsci.com A specific mode of HPLC, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly crucial for characterizing polymers like this compound. GPC separates molecules based on their hydrodynamic volume, making it ideal for determining the average molecular weight and the molecular weight distribution, or polydispersity index (PDI). tandfonline.com

For the analysis of biotinylated PEG copolymers, the sample is typically dissolved in a suitable solvent like tetrahydrofuran (B95107) and injected into a GPC system equipped with a refractive index detector. tandfonline.com The resulting data allows for the calculation of the molecular mass and polydispersity by comparing the elution time to that of known standards. tandfonline.com A low PDI value, often in the range of 1.02-1.05 for linear PEGs, indicates a narrow molecular weight distribution and a more homogenous product. creativepegworks.com HPLC analysis can also be used to monitor the progress of synthesis reactions and to purify the final product. nih.govgovst.edu

Analytical TechniqueParameter MeasuredTypical Conditions & FindingsSource
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Average Molecular Weight (Mw), Polydispersity Index (PDI)Mobile Phase: Tetrahydrofuran (THF). Detector: Refractive Index (RI). Result: Confirms Mw and a narrow PDI (e.g., 1.05) for biotin-PEG copolymers. tandfonline.comtandfonline.com
High-Performance Liquid Chromatography (HPLC)Purity, Reaction Monitoring, PurificationUsed to separate reaction components and purify the final product. Preparative HPLC can isolate the desired compound with high purity. nih.govbocsci.comgovst.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)Identity Confirmation, Mass VerificationCombines HPLC separation with mass spectrometry detection to confirm the molecular weight of the target compound. govst.edu

Mass Spectrometric Analyses

Mass spectrometry (MS) is an essential tool for the unambiguous confirmation of the molecular structure of this compound. It provides a precise measurement of the molecule's mass, confirming the successful conjugation of the biotin moiety to the PEG chain.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), often coupled with a Time-of-Flight (TOF) analyzer, is particularly well-suited for the analysis of large, non-volatile molecules like polymers. nih.govresearchgate.net The analysis involves cocrystallizing the sample with a matrix material, which absorbs laser energy and facilitates the gentle ionization of the analyte. MALDI-MS can clearly show the increase in molecular weight after biotinylation. For example, one study confirmed the biotinylation of a 10 kDa 8-arm PEG-amine by observing a mass increase from 10620 Da for the starting PEG to 10902 Da for the biotinylated product, indicating successful conjugation. researchgate.net This direct detection of the mass shift provides definitive evidence of the formation of the desired Biotin-PEG conjugate. researchgate.netnih.gov

Analytical TechniquePurposeExample Research FindingSource
MALDI-TOF MSConfirmation of BiotinylationThe molecular weight of a multi-arm PEG starting material was measured as 10620 Da. After reaction with an NHS-biotin reagent, the molecular weight of the resulting biotinylated PEG increased to 10902 Da. researchgate.net
LC-MS/MSIdentification of Modification SiteTandem mass spectrometry (MS/MS) can be used on digested peptides from a biotinylated protein to pinpoint the exact site of modification. nih.gov
Direct Detection of Biotin-containing Tags (DiDBiT)Enhanced IdentificationA strategy where proteins are digested before the enrichment of biotin-tagged peptides, increasing the yield and identification of biotin-labeled molecules in the mass spectrometer. nih.gov

Advanced Bioconjugation Methodologies Employing Biotin Peg Oh

Principles of Biotin-Streptavidin/Avidin (B1170675) Interaction in Conjugation Systems

The foundation of many bioconjugation strategies involving biotin-PEG-OH lies in the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) and the proteins avidin or streptavidin. bocsci.comaatbio.comnih.govdovepress.comthermofisher.com This interaction is among the strongest known non-covalent biological interactions, with a dissociation constant (Kd) for biotin-streptavidin binding typically around 10⁻¹⁵ M. bocsci.comaatbio.comdovepress.comthermofisher.com Streptavidin, a tetrameric protein, can bind up to four biotin molecules per protein molecule. bocsci.comaatbio.com This high affinity and the ability of streptavidin to bind multiple biotins enable signal amplification and sensitive detection in various assays. bocsci.comaatbio.com

The biotin-streptavidin/avidin interaction is remarkably stable across a wide range of pH, temperature, and in the presence of organic solvents, making it highly suitable for diverse experimental conditions. bocsci.comthermofisher.com This robust binding is exploited for capturing, detecting, and purifying biotinylated molecules. bocsci.comaatbio.comthermofisher.comqyaobio.com The incorporation of a PEG spacer, as in this compound, is crucial in these systems. The PEG chain extends the biotin moiety away from the conjugated molecule, reducing steric hindrance and improving the accessibility of biotin to the binding site of streptavidin or avidin, which enhances binding efficiency and detection sensitivity. polysciences.combocsci.comaxispharm.comaatbio.comthermofisher.com

While the biotin-streptavidin interaction is exceptionally strong, strategies exist to modulate this affinity for reversible binding. For instance, using modified biotin analogs like desthiobiotin or chemically modified streptavidin can result in weaker interactions, allowing for the gentle release of biotinylated molecules from streptavidin-coated surfaces under specific conditions, such as the addition of free biotin. google.com

Covalent Linkage Strategies via this compound Terminal Functionalities

While the biotin moiety provides the high-affinity handle for interaction with streptavidin/avidin, the terminal hydroxyl group or other introduced functionalities on the PEG chain of this compound derivatives enable covalent conjugation to a wide array of molecules. alfa-chemistry.com The synthesis of Biotin-PEG involves activating biotin and reacting it with PEG chains that have desired terminal functionalities, such as amine, thiol, or hydroxyl groups, forming stable linkages like amide or ester bonds. alfa-chemistry.com Post-PEGylation, additional reactive groups can be introduced for further conjugation versatility. alfa-chemistry.com

This compound itself, with its terminal hydroxyl group, can be further functionalized or directly coupled to molecules containing reactive groups complementary to hydroxyls under appropriate chemical conditions. However, often, Biotin-PEG derivatives with more reactive terminal groups are employed for covalent conjugation.

Amine-Reactive Conjugations

Amine-reactive biotinylation reagents, such as Biotin-NHS esters and Biotin-PEG-NHS esters, are commonly used to conjugate biotin to molecules containing primary amine groups, such as lysine (B10760008) residues in proteins or the N-terminus of peptides. nanocs.netbocsci.comthermofisher.combiochempeg.comlumiprobe.combroadpharm.com The NHS ester group readily reacts with primary amines to form stable amide bonds. biochempeg.comnih.gov Biotin-PEG-amine (Biotin-PEG-NH2) is another derivative that can react with NHS esters or carboxylic acids in the presence of coupling agents like EDC or HATU to form amide linkages. nanocs.netlumiprobe.com The PEG spacer in these reagents increases water solubility and reduces steric hindrance during the conjugation process. nanocs.netlumiprobe.combroadpharm.com

Research has demonstrated the effectiveness of amine-reactive Biotin-PEG in functionalizing surfaces and molecules. For example, biotin-PEG-NHS has been used to covalently attach to the surface of magnetotactic bacteria through amide bond formation with primary amine groups on the bacterial surface, resulting in a complex with improved stealth properties. nih.gov

Thiol-Reactive Conjugations

Thiol-reactive biotinylation reagents are utilized to conjugate biotin to molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins. Common thiol-reactive groups include maleimides and pyridyl disulfides. polysciences.combocsci.comlumiprobe.comiris-biotech.de Biotin-PEG-Maleimide and Biotin-PEG-Thiol are examples of derivatives used for thiol-specific conjugation. alfa-chemistry.compolysciences.comnanocs.net Maleimides react with thiols to form stable thioether bonds. Pyridyl disulfides react with sulfhydryl groups via disulfide exchange reactions, forming disulfide bonds. iris-biotech.de The progress of reactions involving pyridyl disulfides can often be monitored spectrophotometrically. iris-biotech.de

Biotin-PEG-thiol is particularly useful for covalent attachment to gold surfaces or maleimide-functionalized biomolecules, facilitating stable immobilization. polysciences.com

Click Chemistry Approaches

Click chemistry provides highly efficient, reliable, and bioorthogonal methods for bioconjugation. Biotin-PEG derivatives incorporating functional groups for click chemistry, such as azides or alkynes, enable the specific labeling and conjugation of molecules containing complementary reactive groups. broadpharm.comlumiprobe.combiochempeg.comlumiprobe.comtcichemicals.comiris-biotech.de

Biotin-PEG-Azide is a reagent featuring a biotin group and an azide (B81097), which can undergo click reactions with alkyne, DBCO, BCN, or propargyl groups, forming a stable triazole linkage. biochempeg.com Similarly, Biotin-PEG-Alkyne, containing a biotin and an alkyne, can be used to label azide-containing molecules via copper-catalyzed click reactions. lumiprobe.com Biotin-PEG-tris-alkyne, a branched linker with three alkyne moieties and a biotin, is also available for click chemistry applications. conju-probe.com These click chemistry approaches offer high versatility in labeling and conjugation for various biochemical and molecular biology applications. biochempeg.com

Bioconjugation of Diverse Biomolecules and Synthetic Entities

This compound and its functionalized derivatives serve as valuable tools for conjugating biotin to a wide range of biomolecules and synthetic materials. The resulting biotinylated conjugates can then be captured, detected, or immobilized through the high-affinity interaction with streptavidin or avidin. alfa-chemistry.combocsci.comaxispharm.com

Protein and Peptide Labeling and Immobilization

Biotin-PEG reagents are extensively used for labeling and immobilizing proteins and peptides. polysciences.comaxispharm.comaatbio.comthermofisher.comqyaobio.combiochempeg.comsigmaaldrich.com Biotinylation of proteins and peptides allows for their detection, purification, or immobilization onto streptavidin or avidin-coated surfaces, such as microtiter plates, beads, or membranes. axispharm.comaatbio.comqyaobio.com

For peptide labeling, biotin can be linked to the N-terminus or to the side chains of specific amino acids like lysine, glutamic acid, or aspartic acid during solid-phase peptide synthesis. aatbio.comqyaobio.com Incorporating a PEG spacer, as in Fmoc-Glu(biotinyl-PEG)-OH or Fmoc-Asp(biotinyl-PEG)-OH, reduces steric hindrance and improves biotin binding to streptavidin. axispharm.comaatbio.com The hydrophilic nature of the PEG spacer also enhances the solubility of the biotinylated peptide. axispharm.comaatbio.com

Reactive biotin derivatives, including those with PEG spacers, are used to label proteins and antibodies. bocsci.comaatbio.com For instance, NHS-PEG-biotin reacts with primary amines in proteins to form stable conjugates. thermofisher.combiochempeg.com The ability to label multiple biotin tags onto a single protein without significantly impeding its biological activity is an advantage of using biotin due to its relatively small size. aatbio.comthermofisher.com Longer spacer arms, such as those provided by PEG, can enhance the detection sensitivity of labeled proteins by improving the accessibility of biotin molecules for binding to reporter-conjugated avidin. thermofisher.com

Biotinylated peptides are useful in immunoassay studies, such as connecting them to microtiter plates coated with antibody proteins or conjugating them with avidin magnetic beads for peptide pulldown tests. qyaobio.com Biotin-labeled compounds can be linked to avidin or streptavidin for purification or detection purposes. lumiprobe.comlumiprobe.com

Data on the binding of biotin-PEG conjugates to avidin tetramers has shown similarities to biotin-spacer-peptide conjugates with comparable spacer lengths. xarxbio.com Studies have analyzed the dissociation kinetics of complexes formed between biotin-PEG conjugates and avidin, revealing multiexponential dissociation with relatively slow half-times for complexes with fewer ligands per avidin. xarxbio.com The stability of these complexes allows for the exploitation of PEG's advantages, including reduced steric strain and reduced nonspecific adsorption. xarxbio.com

Bioconjugation StrategyReactive Group on Biotin-PEG DerivativeTarget Functional Group on BiomoleculeLinkage FormedExamples of Biotin-PEG Derivatives Used
Amine-Reactive ConjugationNHS ester, Amine (-NH₂)Primary Amine (-NH₂)AmideBiotin-PEG-NHS, Biotin-PEG-Amine
Thiol-Reactive ConjugationMaleimide, Pyridyl DisulfideThiol (-SH)Thioether, DisulfideBiotin-PEG-Maleimide, Biotin-PEG-Thiol
Click Chemistry (Azide-Alkyne)Azide (-N₃)AlkyneTriazoleBiotin-PEG-Azide
Click Chemistry (Alkyne-Azide)AlkyneAzide (-N₃)TriazoleBiotin-PEG-Alkyne

Note: This table summarizes common covalent linkage strategies discussed in the context of biotin-PEG derivatives, not exclusively this compound.

Table 1: Common Covalent Linkage Strategies Employing Biotin-PEG Derivatives

Detailed research findings highlight the impact of PEGylation on biotinylation efficiency and the properties of biotinylated molecules. For example, incorporating PEG chains can improve the solubility of biotinylation reagents and prevent aggregation of biotinylated proteins, which is beneficial for long-term storage. bocsci.comthermofisher.com Studies evaluating folate-PEG-biotin conjugates have demonstrated site-specific interaction towards streptavidin-coated beads, which is important for applications like cancer cell capture. govst.edu

Nucleic Acid Conjugation

Biotinylation of nucleic acids is a widely used technique in molecular biology and biotechnology for detection, purification, and immobilization purposes. The strong and specific interaction between biotin and streptavidin (or avidin) provides a robust handle for isolating or visualizing biotin-labeled nucleic acid molecules. Biotin-PEG derivatives play a significant role in these applications, offering advantages conferred by the PEG spacer.

While direct conjugation of nucleic acids via the terminal hydroxyl group of this compound is not the most common strategy, biotin-PEG linkers are integral to various nucleic acid conjugation approaches. Biotinylation of nucleic acids can be achieved through enzymatic methods or chemical synthesis. Chemical conjugation often involves reacting biotin derivatives containing activated groups, such as NHS esters, with primary amines present on modified nucleic acid bases. fishersci.ca Biotin-PEG-NHS, for example, is a heterobifunctional PEG derivative that can conjugate biotin to molecules with primary amine groups, including nucleic acids. cenmed.com

Biotin-labeled nucleic acids, often prepared using biotin-PEG linkers, find applications in techniques such as in situ hybridization, immunohistochemistry, and purification methods. fishersci.casigmaaldrich.com The high affinity of the biotin-streptavidin interaction (dissociation constant (Kd) of around 10^-15 M) facilitates the targeted extraction of labeled nucleic acids from complex biological samples using streptavidin-coated solid supports like magnetic beads or columns. fishersci.ca This is particularly advantageous in affinity chromatography and pull-down assays. fishersci.ca

Furthermore, biotinylated plasmids or oligonucleotides can be attached to streptavidin-modified carriers, such as nanoparticles or viral vectors, enabling targeted delivery in gene therapy applications. fishersci.ca The incorporation of a PEG spacer in biotinylation reagents can also enhance the solubility of the labeled molecules, potentially preventing aggregation, which can be beneficial when dealing with nucleic acid complexes. bioglyco.comuni.lu Biotin-PEG linkers are also utilized for the nonradioactive purification of nucleic acids. Current time information in West Northamptonshire, GB.

Research findings highlight the ongoing development of efficient methods for conjugating biotin to nucleic acids. For instance, improved phosphoramidation reactions utilizing an amine-containing biotin derivative have demonstrated high yields for nucleic acid-biotin conjugates, showcasing the diverse chemical strategies employed in this field. nih.gov

Polymer and Nanoparticle Functionalization

The functionalization of polymers and nanoparticles with this compound and related biotin-PEG derivatives is a key strategy in developing advanced materials for biomedical applications, particularly in drug and gene delivery, imaging, and diagnostics. PEGylation, the process of attaching PEG chains to the surface of nanoparticles or polymers, is widely used to improve their properties, such as increasing their circulation time in the bloodstream by reducing opsonization and uptake by the reticuloendothelial system. abbexa.com PEG coatings also enhance the stability of nanoparticles by preventing aggregation. abbexa.com

Biotin-PEG derivatives are valuable tools for introducing biotin onto the surface of polymers and nanoparticles, allowing for subsequent binding to streptavidin-functionalized molecules or surfaces. This enables targeted delivery, immobilization, and the creation of sophisticated biosensing platforms. uni.luabbexa.comiris-biotech.debiochempeg.com

This compound is specifically mentioned in the context of preparing functionalized polymeric nanoparticles. For example, in the development of polymeric nanoparticles for targeted drug delivery, this compound has been used in the synthesis of biotin-conjugated copolymers, such as PLA-PEG-biotin. bioglyco.com This copolymer can self-assemble into nanoparticles with biotin displayed on the surface, facilitating targeted delivery to cells overexpressing biotin receptors. iris-biotech.de

Research has demonstrated the efficacy of biotin-functionalized nanoparticles in targeted delivery systems. For instance, biotin-conjugated PEGylated porphyrin self-assembled nanoparticles have been prepared for targeted chemo-photodynamic combination therapy, showing rapid cellular uptake by cancer cells overexpressing the biotin receptor. wikipedia.org

Functionalization of inorganic nanoparticles, such as gold nanoparticles, with PEG-OH and PEG-biotin is performed to enhance their stability in biological environments and reduce non-specific interactions with biomolecules. Biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of nucleic acids and proteins, utilizing the biotin-streptavidin interaction for specific target capture.

The versatility of biotin-PEG in nanoparticle functionalization is further illustrated by studies involving the immobilization of polymer nanoparticles on cell surfaces via biotin-NeutrAvidin mediated interactions. This highlights the utility of biotin-functionalized PEG in mediating specific binding events at biological interfaces.

The ability to incorporate biotin onto polymers and nanoparticles via PEG linkers provides a modular approach for creating targeted and stable nanocarriers and functional materials with diverse applications in nanomedicine and biotechnology. biochempeg.com The length and architecture of the PEG chain can be tuned to optimize the properties of the functionalized material for specific applications.

Research Applications in Advanced Biomaterials and Nanotechnology

Rational Design of Biotin-PEG-Functionalized Nanocarriers for Research

The functionalization of nanocarriers with Biotin-PEG derivatives is a widely explored strategy in research to achieve targeted delivery and improve the performance of these systems. alfa-chemistry.comtandfonline.comacs.orgrsc.org The incorporation of Biotin-PEG allows researchers to leverage the strong biotin-avidin/streptavidin interaction for specific binding to biotin-overexpressing cells or to create versatile platforms for attaching various biotinylated molecules. alfa-chemistry.comrsc.orgnih.govmdpi.com

Ligand-Mediated Targeting Mechanisms in Research Models

Biotin's exceptionally high affinity for avidin (B1170675) and streptavidin (with a dissociation constant, KD, for avidin of approximately 10-15 M) forms the basis of ligand-mediated targeting in many research applications utilizing Biotin-PEG. google.com Many types of cancer cells, for instance, overexpress biotin (B1667282) receptors on their surface due to their high metabolic demands and rapid proliferation. nih.govtandfonline.com By functionalizing nanocarriers with biotin, researchers can design systems that preferentially bind to these biotin receptors, leading to enhanced cellular uptake by the target cells in research models. nih.govtandfonline.com This targeted approach aims to increase the accumulation of the nanocarriers at the desired site, potentially improving research efficacy and reducing off-target effects in experimental settings. rsc.orgtandfonline.com The biotin-streptavidin system can also be used as a universal platform for attaching various biotinylated ligands, antibodies, peptides, or imaging agents to nanocarriers for diverse research objectives. rsc.orgmdpi.comredalyc.orgnih.gov

Polymeric Nanoparticle and Micelle Engineering with Biotin-PEG

Biotin-PEG derivatives are frequently incorporated into the engineering of polymeric nanoparticles and micelles for targeted research delivery. alfa-chemistry.comtandfonline.comacs.orgbioglyco.com Amphiphilic block copolymers containing PEG and hydrophobic blocks (such as poly(ε-caprolactone) (PCL) or poly(L-lysine)) can self-assemble into micelles or nanoparticles in aqueous solutions. tandfonline.commdpi.comresearchgate.net By conjugating biotin-PEG to these copolymers, researchers can create nanocarriers with a PEG shell that provides stability, prolongs circulation time by reducing non-specific protein adsorption (PEG shielding), and a biotinylated surface for active targeting. alfa-chemistry.comtandfonline.commdpi.comabbexa.commdpi.com

Research findings have demonstrated the effectiveness of biotin-functionalized polymeric micelles in enhancing the cellular uptake and efficacy of encapsulated agents in research models. For example, studies with artemisinin-loaded biotin-PEG-PCL micelles showed improved inhibitory effects on human breast cancer cells (MCF-7) compared to free artemisinin (B1665778), with minimal toxicity to normal cells (HFF2). tandfonline.comresearchgate.nettandfonline.comresearchgate.net In vivo studies using a 4T1 breast cancer model showed that artemisinin-loaded biotin-PEG-PCL micelles significantly decreased tumor volumes compared to free artemisinin and the control group, indicating enhanced accumulation in tumors due to biotin targeting. tandfonline.comresearchgate.nettandfonline.com

Nanocarrier TypePolymer CompositionEncapsulated AgentResearch Finding (In Vitro/In Vivo)Source
Polymeric MicellesBiotin-PEG-PCLArtemisininEnhanced inhibitory effect on MCF-7 cells; minimal toxicity to HFF2 cells (In Vitro). tandfonline.comresearchgate.nettandfonline.comresearchgate.net tandfonline.comtandfonline.com
Polymeric MicellesBiotin-PEG-PCLArtemisininSignificant decrease in tumor volume in 4T1 breast cancer model (In Vivo). tandfonline.comresearchgate.nettandfonline.com tandfonline.comtandfonline.com
Polymeric NanoparticlesBiotin-conjugated PLGA-PEGSN-38Elevated cytotoxicity on MCF-7 cells compared to non-targeted NPs (In Vitro). tandfonline.com tandfonline.com
Self-assembled NanoparticlesTPP-PEG-biotinDoxorubicinRapid cellular uptake by MCF-7 cells; enhanced cytotoxicity after PDT action (In Vitro). rsc.org rsc.org

Liposome (B1194612) Functionalization for Advanced Research Delivery

Biotin-PEG derivatives are also utilized to functionalize the surface of liposomes, creating targeted delivery systems for research applications. alfa-chemistry.comrsc.orgresearchgate.net By incorporating biotin-PEG-lipids into the lipid bilayer during liposome preparation, researchers can confer biotinylation to the liposome surface. alfa-chemistry.comnih.gov This allows the liposomes to target cells or tissues that overexpress biotin receptors or to be captured by avidin/streptavidin-coated surfaces for various research assays, such as immunoassays or cell isolation. redalyc.orgnih.gov Functionalized liposomes can encapsulate various research agents, including drugs, genes, or imaging probes, and the biotinylation facilitates their directed delivery to specific research targets. rsc.org Research has explored the use of biotinylated liposomes for enhanced specificity in targeted cell types, sometimes employing a "nano-on-nano" system involving biotin-streptavidin interactions. rsc.org

Development of Stimuli-Responsive Release Systems for Research Applications

Biotinylated PEG Hydrogel Design for Tissue Engineering Research

Biotinylated PEG hydrogels are valuable materials in tissue engineering research, providing tunable scaffolds that can mimic aspects of the native extracellular matrix (ECM) and facilitate cell growth and tissue formation. alfa-chemistry.comnih.govgoogle.com PEG hydrogels are attractive due to their biocompatibility and tunable mechanical properties, but their bio-inert nature often requires modification to support cell interactions. nih.gov Biotinylation provides a versatile method to introduce bioactivity. alfa-chemistry.comgoogle.comnih.gov

Bioactive Scaffold Development through Biotin-PEG Integration

The integration of Biotin-PEG into hydrogel design allows for the creation of bioactive scaffolds by leveraging the high-affinity biotin-avidin/streptavidin interaction to immobilize a variety of biotinylated biomolecules. alfa-chemistry.comgoogle.comnih.gov Researchers can synthesize PEG-based hydrogels with incorporated biotin groups. Subsequently, biotinylated growth factors, cell adhesion peptides (such as RGD sequences), or other ECM components can be bound to the hydrogel through the strong interaction with avidin or streptavidin, which can be pre-incorporated into the hydrogel or used as a linker. nih.govgoogle.comnih.govacs.org

This approach enables the development of hydrogels that present specific biochemical cues to encapsulated or surrounding cells, influencing cell behavior such as adhesion, proliferation, and differentiation in a controlled 3D environment. nih.govgoogle.comnih.govacs.org For example, biotinylated hydrogels have been functionalized with biotinylated cell-adhesive peptides to enhance fibroblast adhesion and survival in research studies. rsc.orgresearchgate.netacs.org The biotin-avidin interaction provides a flexible and efficient method for incorporating multiple types of bioactive molecules into the hydrogel scaffold, allowing for the rational design of complex microenvironments for tissue engineering research. google.comnih.gov Furthermore, the use of photodegradable biotinylated PEG in hydrogels allows for the light-triggered release of cells or embedded molecules, offering spatio-temporal control in tissue engineering experiments. rsc.orgresearchgate.netnih.gov

Nanostructured Hydrogel Fabrication and Morphological Analysis

Biotin-PEG-OH is utilized in the fabrication of nanostructured hydrogels, contributing to their structural properties and enabling subsequent functionalization. For instance, methacrylated biotin-PEG, prepared by reacting this compound with methacrylic anhydride, can be used to synthesize biotinylated nanotextured degradable hydrogels. These hydrogels can be formed using self-assembling lyotropic liquid crystalline mesophases as templates, resulting in highly organized lamellar matrix geometry. Morphological analysis using techniques like scanning electron microscopy (SEM) reveals that these templated hydrogels exhibit defined surface topographical features, unlike the smooth, glassy appearance of traditionally processed isotropic hydrogels. This nanostructuring, in conjunction with surface engineering using biotin-avidin interaction to immobilize cell-adhesive peptides, can enhance cell attachment.

Another approach involves creating biodegradable PEG hydrogels by cross-linking biotinylated PEG oligomers containing disulfide bonds via biotin-avidin interactions. This method avoids the need for potentially toxic chemical cross-linking agents.

Hydrogels incorporating PEG are also being explored for creating patterned surfaces at the nanoscale. For example, a simple nanolithographic method can fabricate sub-10-nm structures on star PEG-based hydrogels. Hybrid surface micro-patterns combining topographic hydrogel structures and hierarchical lines of gold nanoparticles can also be fabricated on silicon wafers.

Surface Functionalization Methodologies for Research Platforms

This compound is a key component in various surface functionalization strategies aimed at creating research platforms with controlled properties for studying biomolecular interactions. Its ability to introduce biotin onto surfaces allows for the specific immobilization of avidin or streptavidin, which can then serve as anchor points for a wide range of biotinylated molecules.

This compound and its derivatives are used to modify diverse substrates, including glass, silicon wafers, and gold surfaces, to control subsequent biomolecular interactions. By immobilizing biotin-PEG onto a surface, researchers can create a platform for the specific binding of streptavidin or avidin. This high-affinity interaction (biotin-streptavidin dissociation constant Kd < 10-14 M) allows for the oriented immobilization of biotinylated biomolecules, such as DNA, proteins, or peptides, enabling controlled studies of their interactions.

For instance, biotinylated PEG can be incorporated into self-assembled monolayers (SAMs) on gold surfaces, providing a base for specific streptavidin immobilization while minimizing non-specific protein binding. Similarly, aminofunctionalized PEG layers covalently bound to silica (B1680970) surfaces can be modified with biotin, allowing for the immobilization of streptavidin and subsequent biotinylated compounds for biomolecular interaction analysis using techniques like Reflectometric Interference Spectroscopy (RIfS).

Controlled amounts of biotinylated PEG anchored to surfaces via adhesive groups, such as DOPA-tethered biotinylated PEG on titanium-dioxide-coated surfaces, can be used for the stable presentation of bioactive peptides and proteins. The density of these immobilized ligands can be readily controlled.

A crucial advantage of using this compound in surface functionalization is the ability of the PEG chain to reduce non-specific adsorption of biomolecules, which is essential for achieving high signal-to-noise ratios in biosensing and biomolecular interaction studies. PEGylation creates a hydrophilic and flexible layer on the surface that acts as a steric barrier, repelling the non-specific binding of proteins and other molecules.

Studies have shown that the effectiveness of PEG in reducing non-specific adsorption is dependent on its molecular weight and surface density. For example, PEG chains with a molecular weight of 5 kDa have been shown to effectively prevent protein adsorption, while shorter chains (e.g., 1 kDa) may not be as effective, and very long chains (e.g., 40 kDa) can hinder dense packing, allowing some adsorption. Optimizing the PEG chain length and grafting density is crucial for achieving maximal resistance to non-specific binding.

This compound allows for the creation of mixed PEG layers, where a certain percentage of PEG chains are terminated with biotin for specific binding, while the surrounding PEG chains provide a non-fouling background. This dual functionality is critical for developing highly specific and sensitive biosensors and research platforms.

The use of this compound, in conjunction with the high-affinity biotin-streptavidin interaction, provides a versatile method for controlling the density of immobilized molecules on research surfaces. By controlling the surface density of immobilized biotin-PEG, researchers can regulate the amount of streptavidin that binds specifically to the surface. Since streptavidin has four binding sites for biotin, it can then be used to tether biotinylated biomolecules to the surface.

The density of the immobilized biotinylated molecules can be controlled by varying the concentration of biotin-PEG used during surface functionalization, the concentration of streptavidin, and the ratio of biotinylated molecules to streptavidin. This precise control over ligand density is critical for studying cell-surface interactions, optimizing biosensor performance, and creating patterned surfaces for various biological assays. Studies have shown that the amount of adsorbed streptavidin and subsequently immobilized biotinylated molecules increases proportionally with the surface concentration of biotin-PEG. The size of the biotinylated molecule can also influence the maximum achievable density of immobilized molecules.

This compound and its derivatives are widely used for functionalizing gold nanoparticles (AuNPs), enhancing their properties for various research applications, including biosensing, imaging, and targeted delivery. Functionalization with biotin-PEG provides AuNPs with the ability to specifically bind to streptavidin or avidin, enabling their use as probes or carriers for biotinylated targets.

The PEG component of this compound helps to improve the stability of AuNPs in biological environments and reduces non-specific interactions with other biomolecules, which is crucial for applications in complex media. Different types of biotin-PEG linkers, varying in PEG molecular weight and the number of thiol anchors for attachment to the gold surface, can be used to synthesize biotin-PEG-AuNP probes with tailored properties, such as increased colloidal stability.

Research Applications in Molecular Probes and Sensing Systems

Biosensor Development and Optimization Research

Biotin-PEG is essential for attaching biomolecules to biosensor surfaces made of materials like gold, silica (B1680970), or polymer-coated layers Current time information in Delhi, IN.. The high specificity and stability of the biotin-streptavidin system ensure stable and oriented binding of capture molecules and minimize background signal due to PEG's anti-fouling properties Current time information in Delhi, IN.. This contributes to the reusability and signal amplification capabilities of the biosensor Current time information in Delhi, IN..

Affinity-Based Biosensing Platforms Utilizing Biotin-Streptavidin Interactions

The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) is a cornerstone for developing affinity-based biosensing platforms Current time information in Delhi, IN.sigmaaldrich.comnih.govbroadpharm.cominvivochem.cnbiochempeg.comnih.govcd-bioparticles.netresearchgate.netcaymanchem.com. Biotin-PEG-OH, or surfaces modified with biotin-terminated PEG, can serve as a base layer to which streptavidin is bound invivochem.cnbiochempeg.com. This immobilized streptavidin then provides multiple binding sites for biotinylated capture molecules, creating a robust and highly specific interface for target analyte capture invivochem.cnbiochempeg.com. For instance, cantilever-based protein biosensors have been developed using a multilayer platform involving a biotin-terminated PEG layer on a gold-coated surface, followed by NeutrAvidin adsorption for subsequent binding of a biotinylated antigen invivochem.cn. This architecture allows for the specific capture of antibodies invivochem.cn. Studies have shown that such functionalized surfaces can maintain sensitivity for extended periods invivochem.cn.

Computational and Experimental Approaches for Sensor Surface Functionalization

Optimizing the density and presentation of capture molecules on a biosensor surface is critical for achieving high sensitivity and specificity. Both computational and experimental approaches are employed in the research and optimization of sensor surface functionalization using biotin-PEG uni-hamburg.degoogle.com. Studies have investigated tuning gold-based surface functionalization for streptavidin detection through a combination of simulative and experimental methods uni-hamburg.de. Heterobifunctional thiol-polyethyleneglycol-biotin (bPEG) and thiol-polyethyleneglycol-hydroxyl (PEG-OH) have been used for quartz functionalization, and their impact on streptavidin binding has been studied uni-hamburg.de. Computational strategies, such as using atomistic simulations, can help in optimizing the functionalized surface density of polymeric chains like PEG supporting biotin moieties uni-hamburg.de. Experimental approaches involve varying the ratio of functionalized PEG to non-functionalized PEG during surface modification to control the density of binding sites google.com. This allows for precise control over the conjugation density of target molecules google.com.

Design of Research-Grade Diagnostic Probes and Assays

This compound and other biotin-PEG derivatives are widely used in the design and development of research-grade diagnostic probes and assays. The ability to site-specifically label biomolecules with biotin via a flexible PEG linker is invaluable for numerous detection techniques Current time information in Delhi, IN.nanocs.netnih.gov.

Fluorescent and Labeled Biomolecule Probe Development

Biotin-PEG compounds can be conjugated to fluorescent dyes, enzymes, nanoparticles, or other labels to create highly specific molecular probes Current time information in Delhi, IN.nih.govbiochempeg.com36.112.18nanocs.net. FITC-PEG-Biotin, for example, combines the fluorescent properties of fluorescein (B123965) isothiocyanate (FITC) with the high affinity of biotin, linked by a PEG chain biochempeg.comcd-bioparticles.netbiochempeg.com. These probes are utilized for labeling biomolecules and surfaces in applications such as fluorescence microscopy and protein purification biochempeg.com. The PEG spacer in these probes enhances water solubility and reduces non-specific interactions, improving probe performance Current time information in Delhi, IN.sigmaaldrich.comnih.govnih.govnih.govbroadpharm.comcreativepegworks.com. Research has demonstrated the development of fluorescent and biotin-tagged probes based on specific ligands, confirming their binding to target proteins nanocs.net.

Immunoassays and Molecular Detection Techniques (e.g., Western Blotting, ELISA, FRET, Single Molecule Tracing)

Biotin-PEG linkers are essential components in various immunoassay formats and molecular detection techniques Current time information in Delhi, IN.nih.govnanocs.netnih.gov36.112.18. In techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting, biotinylated antibodies or antigens, often prepared using biotin-PEG reagents, are used for detection and signal amplification Current time information in Delhi, IN.nih.govbioglyco.com. The strong biotin-streptavidin interaction allows for efficient capture and immobilization of biotinylated molecules, facilitating downstream detection steps Current time information in Delhi, IN.nih.govbioglyco.com. Biotin-PEG is also applied in advanced techniques such as FRET (Förster Resonance Energy Transfer) assays and single-molecule tracing, where precise labeling and control over molecular interactions are crucial Current time information in Delhi, IN.. The PEG spacer helps to minimize steric hindrance between the biotin tag and the labeled molecule, ensuring efficient binding to streptavidin or avidin (B1170675).

Affinity-Based Separation and Purification Research Methods

The strong and specific interaction between biotin and avidin or streptavidin (with a dissociation constant (Ka) of approximately 10¹⁵ M⁻¹) is widely exploited in affinity-based separation and purification techniques in research settings thermofisher.comexcedr.com. This compound, with its reactive hydroxyl group, allows for the conjugation of the biotin-PEG module to various substrates, ligands, or target molecules, facilitating their subsequent isolation or purification using immobilized avidin or streptavidin bocsci.combocsci.com.

This methodology is particularly valuable for isolating specific molecules from complex biological mixtures due to the high stringency conditions that can be employed without disrupting the robust biotin-avidin/streptavidin bond excedr.comnih.gov. The inclusion of a PEG spacer in biotinylation reagents, such as in this compound derivatives, can further enhance the efficiency of these separation methods by improving the solubility of biotinylated molecules and reducing steric hindrance, making the biotin tag more accessible for binding to avidin or streptavidin conjugates biochempeg.comthermofisher.com.

Target Molecule Capture and Isolation in Research Settings

Biotinylation is a widely used technique for selectively labeling and capturing proteins, nucleic acids, and other biomolecules involved in specific biological processes bocsci.comexcedr.comresearchgate.net. By conjugating biotin, often via a PEG linker like this compound, to a target molecule or a probe that binds to the target, researchers can efficiently isolate the biotinylated complex using streptavidin-coated beads or surfaces bocsci.comexcedr.comnih.gov. This enables the study and characterization of the captured molecules and their interacting partners.

For example, in target identification and validation studies, conjugating biotin to target molecules allows for their selective capture and isolation, aiding in the clarification of their interactions and roles bocsci.com. This is particularly useful in drug research for isolating proteins engaged in specific biological pathways bocsci.com. Affinity purification methods based on biotin tags and streptavidin beads have significantly advanced the rapid and effective isolation of target proteins from complex biological materials bocsci.com.

Research has also demonstrated the use of biotinylation for capturing and isolating transcription factors and their complexes directly from crude extracts in a single-step procedure nih.gov. By expressing a bacterial biotin ligase (BirA) in mammalian cells, researchers achieved efficient in vivo biotinylation of a tagged transcription factor, which was then purified using streptavidin beads nih.gov. This approach offers advantages over traditional affinity tags by reducing background binding and simplifying the purification process nih.gov.

Biotin-PEG conjugates can also be used to functionalize surfaces for capturing specific cell types or molecules. The strong interaction with streptavidin-coated magnetic beads is increasingly popular for protein and cell separation applications excedr.com.

Protein Purification Enhancement through Biotin-PEGylation

Biotinylation is a routine method for labeling proteins, allowing their detection or purification using avidin or streptavidin conjugates thermofisher.comexcedr.combiolegend.com. Biotin-PEGylation, the process of attaching biotinylated PEG to proteins, offers several advantages for protein purification. The PEG chain enhances the solubility and stability of the biotinylated protein, which can be particularly important for hydrophobic proteins or those prone to aggregation bocsci.combiochempeg.com.

The PEG spacer arm in biotin-PEG reagents also plays a crucial role in improving the efficiency of protein purification by reducing steric hindrance between the protein and the immobilized avidin or streptavidin thermofisher.comsigmaaldrich-jp.com. A longer PEG spacer can enhance the accessibility of the biotin tag to the binding site of streptavidin, leading to improved detection sensitivity and purification efficiency thermofisher.comsigmaaldrich-jp.com.

Affinity chromatography using avidin-bound columns is a common method for purifying biotin-tagged proteins excedr.combocsci.com. Biotin-PEG can be coupled to a ligand that specifically binds to a target protein, enabling its purification via affinity chromatography bocsci.com. While the strong avidin-biotin bond requires relatively harsh conditions for elution, which can sometimes affect protein integrity, alternative strategies using modified biotins with weaker binding affinity or cleavable biotinylation reagents are also employed to facilitate milder elution conditions thermofisher.com.

Research highlights the effectiveness of biotinylation for purifying low-abundance proteins and studying protein-protein interactions biolegend.com. The stability of the streptavidin-biotin complex under various conditions, including the presence of denaturants, detergents, and organic solvents, further contributes to its utility in robust protein purification workflows excedr.combiolegend.com.

Research Data Example: Cell Association with MTB/PEG-Biotin Complex

Studies investigating magnetotactic bacteria (MTB) as potential drug carriers have utilized PEG-biotinylation to improve their stealth properties and reduce non-specific cell association nih.gov. The formation of an MTB/PEG-biotin complex by attaching PEG-biotin polymer via an NHS crosslinker resulted in reduced association with THP-1 cells compared to bare MTB nih.gov. The data below illustrates the percentage of cell association after 24 hours of incubation with THP-1 cells for bare MTB and MTB conjugated with different concentrations of PEG-biotin. nih.gov

SampleCell Association (%)
Bare MTB12
MTB + 5 mM PEG-biotin<5
MTB + 10 mM PEG-biotin3
MTB + 20 mM PEG-biotinNo significant decrease

Data derived from research on MTB/PEG-biotin complexes and THP-1 cell association. nih.gov

This data demonstrates how the PEG-biotin modification can significantly reduce non-specific interactions, a principle applicable to enhancing the purity and yield in affinity-based separation methods involving this compound.

Research Applications in Cellular and Molecular Biology

Cell Surface Engineering for Experimental Studies

Cell surface engineering involves modifying the outer membrane of cells with synthetic or biological molecules to alter their properties and functions for experimental purposes ucl.ac.ukacs.org. Biotin-PEG plays a significant role in this field by allowing the introduction of biotin (B1667282) groups onto the cell surface, which can then serve as anchoring points for molecules functionalized with avidin (B1170675) or streptavidin alfa-chemistry.comnih.gov. This approach enables researchers to manipulate cell interactions, attach specific ligands, and create functionalized cell interfaces alfa-chemistry.comucl.ac.uknih.gov. Methods for cell surface biotinylation often involve the reaction of amine-reactive biotin derivatives, such as N-hydroxysuccinimide (NHS)-biotin, with primary amines on the cell membrane nih.govnih.gov. Biotin-PEG can be synthesized by reacting activated biotin with hydroxyl-terminated PEG chains alfa-chemistry.com.

Cell Labeling and Tracking Methodologies

Biotin-PEG derivatives are used to label cell surfaces with biotin groups, enabling subsequent detection, sorting, and tracking of cells using avidin or streptavidin conjugates that are typically coupled with fluorescent dyes, magnetic beads, or other detectable markers alfa-chemistry.commolecularcloud.org. This biotinylation allows for live cell imaging and tracking in various experimental setups alfa-chemistry.com. The high affinity of the biotin-streptavidin interaction ensures stable labeling, while the PEG spacer helps to minimize steric hindrance and maintain the accessibility of the biotin for binding alfa-chemistry.com.

Manipulation of Cell-Cell and Cell-Material Interactions

Biotin-PEG facilitates the manipulation of interactions between cells and other cells, as well as between cells and material surfaces alfa-chemistry.comucl.ac.ukresearchgate.net. By biotinylating cell surfaces using Biotin-PEG, researchers can induce cell-cell aggregation or attach cells to biotin- or streptavidin-functionalized substrates alfa-chemistry.comucl.ac.ukresearchgate.net. For instance, streptavidin can act as a bridging molecule between biotinylated cells, promoting their aggregation ucl.ac.uknih.gov. Similarly, biotin-PEG modified cells can adhere to surfaces coated with streptavidin or avidin, providing a mechanism for controlling cell attachment and patterning on biomaterials ucl.ac.uknih.govresearchgate.net. Studies have shown that modifying vascular surfaces with protein-reactive PEG-biotin can provide a target for site-specific delivery of microspheres and cells nih.gov. The biotin-avidin based interaction has been developed as a universal method for promoting cell adhesion in 3D extracellular matrices researchgate.net.

Membrane Engineering for Biosensing and Cellular Interface Design Research

Biotin-PEG is instrumental in engineering cell membranes for the development of biosensors and the design of cellular interfaces for research applications alfa-chemistry.comacs.org. Biotin-PEG-lipids, for example, can be inserted into the lipid bilayers of live cells or vesicles, enabling membrane functionalization alfa-chemistry.com. This allows for the immobilization of streptavidin or avidin on the cell surface, which can then capture biotinylated molecules, including biosensing elements acs.orgresearchgate.net. This approach facilitates the creation of cell-surface anchored biosensors for monitoring the cellular microenvironment or designing interfaces for studying cell interactions with specific ligands or materials alfa-chemistry.comacs.org. The PEG linker in these constructs helps to reduce non-specific interactions and ensures that the sensing elements are presented away from the cell surface acs.org.

Cellular Response Studies in Bioengineered Environments

Biotin-PEG modified surfaces and matrices are used in cellular response studies to investigate how cells interact with defined bioengineered environments researchgate.netlabsolu.ca. By presenting specific ligands or creating controlled surface properties through biotin-streptavidin interactions, researchers can study cell attachment, spreading, migration, and differentiation labsolu.caacs.org. Biotin-PEG can be incorporated into hydrogels or used to modify material surfaces to create scaffolds that promote or inhibit cell adhesion and growth molecularcloud.orgacs.org.

Enhancement of Cell Attachment and Interaction on Biotin-PEG Surfaces

Biotin-PEG modified surfaces, often coupled with avidin or streptavidin and then functionalized with cell-adhesive ligands like RGD peptides, have been shown to enhance cell attachment and interaction labsolu.caacs.org. The high-affinity biotin-streptavidin binding allows for the stable immobilization of these ligands onto the surface acs.org. The PEG component helps to reduce non-specific protein adsorption, ensuring that cell interactions are primarily mediated by the immobilized ligands ontosight.aibiorxiv.org. Studies have demonstrated that engineering hydrogel surfaces with cell adhesive peptide sequences using the biotin-avidin interaction significantly enhances cell attachment acs.org.

Here is a table summarizing some research findings related to cell attachment on modified surfaces:

Surface ModificationCell TypeObserved Effect on Cell AttachmentReference
NHS-PEG-biotin treated bovine carotid arteriesEndothelial cells (ECs)Enhanced attachment nih.gov
Biotinylated nanotextured degradable hydrogels + RGDPreosteoblast human palatal mesenchymal cellsSignificantly enhanced attachment acs.org
Biotin-avidin based universal cell-matrix interactionVarious cell typesPromoted adhesion in 3D ECM researchgate.net

The ability to control the presentation of biomolecules on surfaces using the biotin-streptavidin system mediated by Biotin-PEG is crucial for designing substrates that elicit specific cellular responses in research researchgate.netacs.org.

Investigation of Extracellular Matrix Component Roles in Cellular Responses

Biotinylated PEG has been employed in the creation of biomimetic surfaces to study the interactions between cells and the extracellular matrix (ECM) frontiersin.orgbiorxiv.org. By conjugating ECM proteins or other relevant molecules onto surfaces functionalized with biotinylated components, researchers can create controlled microenvironments that mimic aspects of the native ECM frontiersin.org. For instance, supported lipid bilayers containing biotinylated phospholipids (B1166683) have been used to immobilize drug-encapsulated liposomes via biotin-streptavidin interaction, forming a construct that serves as a platform for both drug release and cell attachment studies frontiersin.org.

Studies have utilized NHS-PEG-biotin to covalently modify cellular and vascular surfaces, allowing for the attachment of PEG-biotin molecules to proteins on cell membranes or the ECM nih.gov. This modification can occur rapidly at physiological temperature and pH nih.gov. Research has shown that the number of PEG-biotin molecules attached to endothelial cells can be controlled by varying the concentration of the NHS-PEG-biotin solution and incubation time nih.gov. For example, incubation with a 10 mM solution for 5 minutes resulted in approximately 110 million PEG-biotin molecules per cell, while a 1-minute incubation yielded about 80 million molecules per cell nih.gov. These modified surfaces can then be used to investigate cellular responses to specific immobilized molecules or to target cells nih.gov.

While PEGylation is known for reducing non-specific protein adsorption, which is crucial for studying specific ECM-cell interactions, some studies have noted residual non-specific binding of certain proteins, such as BMP2, even on PEG-passivated surfaces biorxiv.org. This highlights the importance of optimizing surface functionalization and blocking strategies when using biotin-PEG constructs to study specific interactions with ECM components biorxiv.org.

Advanced Molecular Labeling and Capture for Biological Research

Biotin-PEG-OH and its activated forms are widely used for labeling and capturing a diverse range of biological molecules, including antibodies, enzymes, oligonucleotides, and proteins alfa-chemistry.combocsci.comthermofisher.com. The biotin tag allows for subsequent detection or purification using avidin or streptavidin probes alfa-chemistry.combocsci.com. This approach is fundamental in various biological assays and techniques.

Exploration of Protein-Protein Interactions and Localization

Biotinylation, often mediated by biotin-PEG linkers, is a key technique for exploring protein-protein interactions and determining protein localization within cells bocsci.comelifesciences.org. By conjugating biotin to a protein of interest or a molecule that interacts with it, researchers can use streptavidin-coated beads or surfaces to isolate complexes containing the biotinylated molecule and its binding partners bocsci.comnih.gov. This affinity purification method allows for the identification and characterization of interacting proteins, providing insights into cellular pathways and functions bocsci.com.

Biotin-PEG linkers are particularly useful in this context as the PEG spacer can help maintain the biological activity of the labeled protein and improve the efficiency of the interaction with streptavidin iris-biotech.depromega.com.au. Biotinylation followed by streptavidin-based detection can offer enhanced signal strength compared to traditional antibody-based methods, especially for detecting proteins in diluted samples or in regions that are less accessible to antibodies elifesciences.org. This has proven beneficial in techniques like expansion microscopy and correlative light and electron microscopy for visualizing protein localization elifesciences.org.

Data on the number of biotin molecules conjugated per protein can be crucial for optimizing labeling and capture efficiency. For example, protocols for labeling IgG antibodies with NHS-PEG4-Biotin typically aim for 3-5 biotin molecules per antibody molecule, and this ratio can be adjusted to control the extent of labeling thermofisher.com.

Target Identification and Validation in Basic Drug Research

In basic drug research, identifying the specific molecular targets of small molecules is a critical step nih.gov. Biotin-tagged small molecules, often synthesized using biotin-PEG linkers, are valuable tools for this purpose bocsci.comnih.gov. A common approach involves incubating a biotin-tagged small molecule with cell lysates or living cells nih.gov. Proteins that bind to the small molecule are then captured using streptavidin-coated solid supports nih.gov. The captured proteins can be subsequently analyzed using techniques such as SDS-PAGE and mass spectrometry to identify the target proteins nih.gov.

The high affinity of the biotin-streptavidin interaction facilitates efficient isolation of target proteins nih.gov. However, eluting the bound proteins from the streptavidin matrix can require harsh conditions, such as denaturing buffers and high temperatures, due to the strength of this interaction nih.gov. Despite this, the biotin-tagged approach offers advantages such as relatively low cost and simple purification procedures nih.gov.

Biotin-PEG linkers are also being explored in the synthesis of PROTACs (Proteolysis Targeting Chimeras), molecules designed to induce the degradation of specific target proteins medchemexpress.com. In this application, a biotin-PEG linker can connect a ligand for an E3 ubiquitin ligase to a ligand for the target protein, although this compound itself might serve as a component in the synthesis of such linkers rather than the final PROTAC structure medchemexpress.com.

Advanced Research Directions and Methodological Considerations for Biotin Peg Oh

Tailoring PEG Length and Architecture for Optimized Research Performance

The performance of Biotin-PEG-OH in research is significantly influenced by the molecular weight (and thus chain length) and architecture of the PEG component. Different PEG lengths can impact the conjugate's hydrodynamic size, charge, and stability in various biological environments. ontosight.ai Longer PEG chains can increase water solubility and potentially reduce immunogenicity, while shorter chains may improve stability and control the release of conjugated molecules. bocsci.com

Research has explored the effects of varying PEG lengths in specific applications. For instance, in the development of biotin-PEG-linked gold nanoparticle probes for biomarker detection, the molecular weight of the biotin-PEG linkers (e.g., 5 kDa, 8.4 kDa, 15 kDa) influenced probe stability and signal intensity, potentially due to decreased steric hindrance with increasing linker anchors. nih.gov Studies on biotin-PEG conjugates binding to avidin (B1170675) have shown that PEG spacers can reduce steric strain in biotin-avidin-biotin bridges and decrease nonspecific adsorption. nih.govacs.org

The architecture of the PEG chain, such as linear, branched, or multi-arm structures, also plays a crucial role in tailoring the properties of the biotin (B1667282) conjugate. alfa-chemistry.com Multi-arm PEG linkers, for example, have been synthesized and investigated for their stability. nih.gov The choice of PEG architecture and chain length is often customized based on the desired properties for the final application. bocsci.comalfa-chemistry.com

Integration with Emerging Technologies in Academic Research

This compound and its derivatives are being integrated with various emerging technologies to create advanced research tools and systems. The ability of biotin to bind strongly to avidin/streptavidin provides a versatile handle for immobilization, targeting, and assembly in complex biological and material science contexts. alfa-chemistry.comontosight.ai

Photocleavable Biotin-PEG Constructs for Reversible Systems

Photocleavable biotin-PEG constructs offer a powerful approach for creating reversible systems in biological research. These molecules incorporate a photocleavable linker within the structure, allowing for the controlled release of biotinylated molecules upon exposure to specific wavelengths of light, typically near-UV light (e.g., 365 nm). chemistryviews.orgbroadpharm.comaxispharm.comsigmaaldrich.comnih.gov

This photocleavage capability enables the non-destructive capture and release of target molecules in complex samples, including living cells, making them valuable for studying dynamic cellular processes and developing new diagnostic tools. chemistryviews.orgaxispharm.com Examples include the use of photocleavable biotinylated PEG-lipids and four-arm PEG to create photodegradable shells on cell surfaces, allowing for light-induced reactivation of inhibited cell functions like adhesion and phagocytosis. chemistryviews.org Photocleavable biotinylated polyethylenimine (PEI) has also been designed for the capture and controlled release of nucleic acids from solid supports. nih.gov

Several photocleavable biotin-PEG reagents with varying PEG lengths and reactive groups are available for research purposes. broadpharm.comaxispharm.comsigmaaldrich.com

Self-Assembling Bi-Functionalizable Amphiphilic Diblock Copolymers in Research

Biotin-PEG is utilized in the design of self-assembling systems, particularly amphiphilic diblock copolymers. These copolymers, containing both hydrophilic (PEG) and hydrophobic blocks, can self-assemble into various nanostructures like micelles or vesicles in aqueous solutions. rsc.org Incorporating biotin into these structures allows for targeted delivery, immobilization, or the creation of functional interfaces.

Research has explored biotin-conjugated PEG-poly(glutamic acid) for in vitro cargo delivery to lung epithelial cells, highlighting the applicability of biotin-PEG copolymers in drug delivery. rsc.org Biotinylated nanoparticles, often produced by conjugating biotin-modified polymers like PEG, can encapsulate drugs or genes for targeted delivery to cells overexpressing biotin receptors. rsc.orgresearchgate.netresearchgate.net

Furthermore, biotin-functionalized PEG-grafted copolymers have been investigated as novel polymeric interfaces for bioaffinity sensing, demonstrating spontaneous surface assembly and specific binding to streptavidin and avidin while resisting non-specific protein adsorption. researchgate.netethz.ch The grafting ratio of biotin on the PEG chains can be adjusted to tailor the interface properties. researchgate.net

Computational Modeling and Simulation in Biotin-PEG Systems Research

Computational modeling and simulation play an increasingly important role in understanding the behavior and optimizing the design of biotin-PEG systems. These methods provide molecular-level insights that can complement experimental studies.

Docking simulations have been used to optimize the design of biotin-PEG-naphthalimide derivatives as potential antitumor agents, specifically by simulating the intercalation effects of different PEG chain lengths with DNA. nih.gov These simulations helped identify promising candidates for synthesis and evaluation. nih.gov

Molecular simulation techniques, such as Brownian dynamics and classical molecular dynamics, have been employed to study the binding mechanisms of streptavidin on biotinylated surfaces. frontiersin.org These simulations can reveal preferred protein orientations, investigate the forces involved in binding, and analyze binding kinetics, providing information not easily accessible through experiments alone. frontiersin.org Simulations have also focused on the rupture process of the streptavidin-biotin complex, showing agreement with atomic force microscopy (AFM) experiments and suggesting multiple rupture pathways depending on the applied force. mpg.de The crucial criterion of PEG-PEG repulsion in avidin complexes with multiple biotin-PEG conjugates has also been investigated through basic studies, demonstrating the potential of heterobifunctional biotin-PEG conjugates. acs.org

Challenges and Future Perspectives in this compound Research

Despite the widespread use and versatility of this compound, several challenges and avenues for future research exist.

Stability and Viability of Biotin-PEG Conjugates in Complex Research Environments

Maintaining the stability and viability of biotin-PEG conjugates in complex biological and experimental environments is a significant challenge. Factors such as pH, temperature, enzymatic degradation, and interactions with other biomolecules can affect the integrity and functionality of the conjugate and its payload. bocsci.comontosight.ai

Studies have investigated the stability of biotin-PEG-linked gold nanoparticle probes, showing that the type of linker anchor (e.g., monothiol vs. dithiol/trithiol) can influence colloidal stability in the presence of free thiols. nih.gov The stability of biotin-avidin interactions, crucial for many biotin-PEG applications, can also be affected by factors like biotin concentration. frontiersin.org

Ensuring the viability of biological components conjugated to or interacting with biotin-PEG is also critical, particularly in applications involving live cells or drug delivery. Studies have assessed the viability of magnetotactic bacteria after attachment of PEG-biotin, indicating that the complex can be less harmful to cell viability compared to the bacteria alone. nih.gov Cytotoxicity tests are routinely performed to evaluate the viability of cells exposed to biotin-PEG conjugates and self-assembled nanoparticles. researchgate.net

Future perspectives in this compound research include the development of more stable and robust conjugates, particularly for in vivo applications. This may involve exploring new linker chemistries, optimizing PEGylation strategies, and designing conjugates that are less susceptible to degradation in biological matrices. cjnmcpu.com Further research is also needed to fully understand the mechanisms of interaction and transport of biotin-PEG conjugates in complex biological systems, including potential interactions with biotin transporters. tandfonline.com The integration of biotin-PEG with increasingly sophisticated nanotechnologies and the development of more efficient external stimulus-response mechanisms for controlled release represent promising future directions. cjnmcpu.com

Minimizing Non-Specific Interactions for Enhanced Research Specificity

Minimizing non-specific interactions is a critical consideration when employing this compound in various research applications, particularly those involving surfaces, such as biosensors, bioassays, and functionalized materials. Non-specific adsorption of biomolecules, such as proteins, to surfaces can lead to increased background noise, reduced assay sensitivity and specificity, and potentially false positive results. mdpi.comfda.govmdpi.comnih.gov The inclusion of a polyethylene (B3416737) glycol (PEG) chain in this compound is a primary strategy for mitigating such undesirable interactions. nih.govlaysanbio.comhiyka.comnih.govalfa-chemistry.com

The non-fouling properties of PEG are primarily attributed to its hydrophilic nature and conformational flexibility, which create a steric and osmotic barrier that repels the adsorption of proteins and other biomolecules. nih.govbiorxiv.org The effectiveness of PEG in reducing non-specific binding is influenced by several factors, including the molecular weight and surface density of the PEG chains. nih.govnih.govbiorxiv.org Generally, higher molecular weight and sufficient surface density of PEG chains lead to more effective reduction of non-specific adsorption by providing greater steric hindrance and a denser barrier. nih.govbiorxiv.org However, the non-fouling properties can also be dependent on the size of the protein, as small proteins may overcome the steric hindrance of shorter PEG chains and bind to the underlying surface. nih.gov

Research findings highlight various strategies and factors influencing the minimization of non-specific interactions when using this compound or related biotinylated PEG constructs:

Surface Functionalization and PEG Density: The method of immobilizing this compound onto a surface significantly impacts its ability to resist non-specific binding. Studies have shown that the density of PEG chains on the surface is crucial. For instance, increasing the surface density of PEG has been demonstrated to improve the non-fouling properties of surfaces modified with DOPA-PEG. nih.gov Similarly, the ability of a substrate to resist non-specific protein adsorption increases with the density of PEG chains in a self-assembled monolayer (SAM). biorxiv.org

PEG Molecular Weight: The molecular weight of the PEG chain plays a role in preventing non-specific adsorption. Research suggests that higher molecular weights of PEG chains can lead to a more effective reduction in non-specific protein adsorption. nih.gov For example, a study comparing PEG coatings of varying molecular weight found that surfaces with PEG 5000 exhibited very low levels of protein deposition compared to lower molecular weights. nih.gov However, another study suggested that short-chain PEG surfaces performed better in minimizing non-specific adsorption compared with long-chain PEG surfaces in a specific biosensor application, indicating that the optimal PEG length can be context-dependent. mdpi.com

Surface Chemistry and Underlying Substrate: The nature of the underlying substrate and the specific chemistry used to link this compound to the surface also influence non-specific interactions. For example, biotin-PEG-silane can be used to modify surfaces like glass, silica (B1680970), or metal oxides, enabling the attachment of biotin-PEG molecules while the silane (B1218182) group forms covalent bonds with hydroxyl groups on these surfaces and the PEG reduces non-specific interactions. laysanbio.com Differences in anti-fouling properties have been observed between gold and glass platforms under identical blocking conditions, suggesting the impact of the substrate. biorxiv.org

Blocking Agents and Buffers: In addition to the inherent non-fouling properties of PEG, the use of appropriate blocking agents and optimized buffer conditions is essential for minimizing non-specific binding in assays and on functionalized surfaces. Common blocking reagents like Bovine Serum Albumin (BSA) or casein are often used to saturate remaining exposed surfaces and reduce non-specific adsorption of other biomolecules. fda.govbangslabs.com However, when working with biotin-avidin systems, blocking agents containing endogenous biotin, such as casein or pepticase, should be avoided to prevent interference. bangslabs.com High salt concentrations can also disrupt electrostatic interactions that contribute to non-specific adsorption. biorxiv.org

Impact of Biotinylated Molecules: The properties of the molecule conjugated to biotin-PEG can also influence non-specific interactions. For instance, studies have observed non-specific adsorption of biotinylated peptides with higher isoelectric points (pI) to surfaces, suggesting that charge interactions can still play a role despite the presence of PEG. nih.gov This non-specific adsorption was hypothesized to be due to PEG-PEG interactions and/or interactions between the peptide and PEG chains or anchoring groups. nih.gov

Controlling Surface Heterogeneity: Creating surfaces with controlled heterogeneity, such as mixed self-assembled monolayers with varying compositions of biotinylated and non-functionalized PEG chains, has been shown to reduce non-specific binding and improve the quality of protein film formation. biorxiv.org Modulating the composition and densities of the terminal ends of molecules like silane-PEG can be used to design specific ligand-receptor chemistries while minimizing non-specific interactions. biorxiv.org

Optimization of Assay Conditions: Beyond surface modification, optimizing assay conditions, including incubation time, temperature, and buffer composition, is crucial for maximizing the efficiency of specific binding and minimizing non-specific interactions in applications utilizing biotin-PEG-functionalized nanoparticles or surfaces. rsc.org

The data presented in research indicates that while the PEG component of this compound is highly effective in reducing non-specific interactions, a multi-faceted approach involving careful surface functionalization, optimization of PEG parameters (molecular weight, density), judicious selection of blocking agents, and control of assay conditions is necessary to achieve enhanced research specificity.

Here is an example of data that might be presented in research findings related to minimizing non-specific interactions:

Surface Modification StrategyNon-Specific Protein Adsorption (ng/cm²)Specific Binding Signal (Arbitrary Units)Notes
Bare SubstrateHighLowSignificant non-specific binding
Substrate + PEG CoatingLowModeratePEG reduces non-specific binding, improving signal-to-noise
Substrate + Optimized PEG-Biotin CoatingVery LowHighOptimized PEG density/MW and blocking minimizes non-specific binding
Substrate + PEG-Biotin + Blocking AgentMinimalVery HighCombination of PEG and blocking provides highest specificity

Another example of data could involve the impact of the isoelectric point (pI) of a biotinylated molecule on its non-specific adsorption to a PEGylated surface:

Biotinylated MoleculeIsoelectric Point (pI)Non-Specific Adsorption to PEG Surface (ng/cm²)
Biotin-PEG-Peptide A4.5Low
Biotin-PEG-Peptide B7.0Moderate
Biotin-PEG-Peptide C10.5High

Note: This is a hypothetical data table based on the finding that biotinylated peptides with higher pI showed increased non-specific adsorption. nih.gov

Concluding Remarks on the Research Utility of Biotin Peg Oh

Summary of Biotin-PEG-OH's Role as a Fundamental Tool in Biomedical Research

This compound has established itself as a fundamental tool in numerous areas of biomedical research due to its unique combination of properties alfa-chemistry.comontosight.ai. Its ability to facilitate highly specific binding through the biotin-avidin/streptavidin interaction, coupled with the beneficial characteristics imparted by the PEG spacer, makes it indispensable for various applications.

In bioconjugation, this compound is widely used to label antibodies, enzymes, oligonucleotides, polymers, and nanoparticles alfa-chemistry.com. This labeling enables high-affinity capture or detection using avidin (B1170675) or streptavidin-labeled probes in techniques such as Western blotting, ELISA, and FRET assays alfa-chemistry.com. The PEG spacer helps to minimize steric hindrance and non-specific binding, thereby preserving the function of biomolecules and enhancing assay sensitivity alfa-chemistry.com.

This compound also plays a crucial role in targeted drug delivery systems, particularly in cancer therapy rsc.orgalfa-chemistry.comrsc.org. By conjugating this compound to drug carriers like nanoparticles, liposomes, or micelles, researchers can leverage the overexpression of biotin (B1667282) receptors on many cancer cells to achieve target-specific accumulation of therapeutic payloads rsc.orgalfa-chemistry.comrsc.org. This targeted approach can potentially reduce off-target toxicity and prolong the systemic circulation of the drug alfa-chemistry.com. Studies have demonstrated the potential of biotin-conjugated PEG copolymers for in vitro cargo delivery to specific cell types rsc.org.

Furthermore, this compound is valuable in the functionalization of biosensors, allowing for the stable attachment of biomolecules to sensor surfaces creativepegworks.comalfa-chemistry.com. The high specificity and stability of the biotin-streptavidin system contribute to the reliability of these biosensors alfa-chemistry.com. It has also been utilized in the development of novel probes for sensitive and specific detection of biomarkers, such as proteins and nucleic acids, offering potential for multiplexed analysis rsc.org. The biotin-PEG linker is crucial in these assays, with biotin facilitating target capture and PEG minimizing non-specific interactions rsc.org.

The compound's versatility extends to materials science and nanotechnology, where it is used in the creation of new materials and polyethylene (B3416737) glycol-modified functional coatings biochempeg.com. Research tools for studying protein-protein interactions and cell targeting also benefit from the use of this compound conjugates ontosight.ai.

Prospects for Continued Innovation and Discovery in this compound-Based Research

The research utility of this compound is expected to continue expanding, driving innovation and discovery in various fields. Future studies are likely to explore novel applications and refine existing methodologies that utilize this versatile compound.

One promising area is the further development of targeted drug delivery systems. While biotin-targeted therapy has shown significant potential in cancer treatment, ongoing research aims to optimize synthesis techniques and explore its effectiveness and applicability compared to other targeted drugs rsc.org. Future studies may investigate the in vivo stability and detachment of PEG-biotin from carriers and further examine the role of biotin as a drug delivery agent, particularly its potential for stimuli-responsive drug release in specific microenvironments nih.gov. The development of more sophisticated biotin-functionalized nanoparticles and liposomes with enhanced specificity through the incorporation of additional targeting ligands represents another avenue for innovation rsc.org.

The application of this compound in diagnostics is also likely to see continued advancements. The development of multiplexed assays for simultaneous detection of multiple biomarkers using biotin-PEG-nanoparticle probes is an active area of research rsc.org. Future studies will explore the full potential of such platforms for comprehensive disease diagnosis rsc.org.

Beyond drug delivery and diagnostics, this compound is anticipated to contribute to advancements in biomaterials and tissue engineering. Its ability to create functionalized surfaces and scaffolds with specific binding capabilities can facilitate cell attachment, growth, and differentiation, opening possibilities for regenerative medicine and tissue repair.

The flexibility offered by the PEG chain length and the potential for incorporating different functional groups at the hydroxyl terminus suggest that custom-designed this compound derivatives will become increasingly important for tailoring the properties of conjugates for specific research needs creativepegworks.comprecisepeg.com. This customization will enable researchers to optimize factors such as solubility, stability, and targeting efficiency for novel applications.

Q & A

Q. What are the key structural components of Biotin-PEG-OH, and how do they influence its functionality in bioconjugation experiments?

this compound comprises three functional units:

  • Biotin : Enables high-affinity binding (Kd ~10⁻¹⁵ M) to streptavidin/avidin, facilitating biomolecule detection and isolation .
  • PEG spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility. Molecular weight (e.g., 1k vs. 10k Da) affects flexibility and solubility .
  • Terminal hydroxyl (-OH) : Provides a reactive site for conjugation with carboxylic acids or activated esters (e.g., via EDC/NHS chemistry) .
    Methodological Tip: Optimize PEG chain length based on target biomolecule size to balance solubility and steric effects .

Q. Which characterization techniques are essential for verifying the purity and structural integrity of synthesized this compound?

Critical techniques include:

  • HPLC : Assess purity and detect unreacted intermediates .
  • NMR (¹H/¹³C) : Confirm PEG chain length and biotin/OH group integration .
  • MALDI-TOF/MS : Determine exact molecular weight and detect batch-to-batch variations .
  • FT-IR : Validate functional groups (e.g., PEG ether linkages, biotin ureido ring) .
    Note: Cross-reference data with synthetic protocols to identify impurities (e.g., residual solvents) .

Q. How does the molecular weight of PEG in this compound impact its performance in drug delivery systems?

PEG MW (Da)AdvantagesLimitations
1,000–2,000Low steric hindranceReduced solubility in aqueous buffers
3,400–5,000Balanced flexibility/solubilityPotential interference with small biomolecules
≥10,000Enhanced stealth propertiesIncreased viscosity and aggregation risk
Application Guidance: Use lower MW PEG for small-molecule conjugates and higher MW for protein shielding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data when using this compound in streptavidin-based assays?

Common sources of variability and solutions:

  • Batch-to-batch PEG polydispersity : Characterize PEG MW distribution via GPC and standardize synthesis protocols .
  • Non-specific binding : Include blocking agents (e.g., BSA, casein) and validate specificity using biotin-free controls .
  • Hydroxyl group reactivity : Pre-activate this compound with EDC/NHS to ensure consistent conjugation efficiency .
    Data Analysis Tip: Use isothermal titration calorimetry (ITC) for precise affinity measurements and compare with SPR results .

Q. What experimental strategies minimize non-specific interactions when using this compound in complex biological matrices (e.g., serum)?

  • Surface passivation : Treat substrates with PEG derivatives (e.g., PEG-silane) to reduce fouling .
  • Competitive elution : Introduce free biotin to displace weakly bound complexes .
  • Size-exclusion chromatography (SEC) : Separate conjugated vs. free biotin post-incubation .
    Protocol Optimization: Conduct dose-response assays to determine the optimal this compound:target molar ratio, minimizing aggregation .

Q. How can conjugation efficiency be improved when linking this compound to amine-containing biomolecules?

  • pH optimization : Perform reactions at pH 7.5–8.5 to enhance amine reactivity without degrading PEG .
  • Coupling reagent selection : Use sulfo-NHS esters over EDC for improved water solubility and stability .
  • Post-conjugation purification : Apply centrifugal filtration (e.g., 3kDa MWCO filters) to remove unreacted biotin .
    Validation: Quantify conjugation efficiency via Ellman’s assay (free thiols) or fluorescence labeling .

Methodological Best Practices

Q. How should researchers design controls to validate this compound specificity in pull-down assays?

  • Negative controls : Use PEG-OH (lacking biotin) to assess non-specific binding .
  • Competition controls : Add excess free biotin (2–5 mM) to confirm streptavidin-mediated interactions .
  • Biological replicates : Perform triplicate assays with independent this compound batches to account for synthesis variability .

Q. What criteria should guide the selection of PEG chain length for novel this compound applications?

  • Target size : Longer PEG chains (>5kDa) for large proteins (e.g., antibodies) .
  • Solubility requirements : Shorter chains (1–2kDa) for hydrophobic small molecules .
  • In vivo use : Higher MW PEG (≥10kDa) to prolong circulation half-life .

Data Interpretation and Troubleshooting

Q. How can conflicting results in this compound-based drug release studies be systematically analyzed?

  • Kinetic profiling : Compare release rates across pH/temperature conditions to identify stability thresholds .
  • Analytical consistency : Standardize detection methods (e.g., HPLC vs. UV-Vis) to reduce instrumentation bias .
  • Material characterization : Verify PEG degradation (e.g., via GPC) if unexpected release patterns occur .

Q. What steps mitigate oxidation-related degradation of this compound during long-term storage?

  • Storage conditions : Lyophilize in argon-filled vials and store at -20°C .
  • Antioxidant additives : Include 1% (w/v) trehalose or 0.01% EDTA to preserve integrity .
  • Regular QC checks : Monitor hydroxyl group reactivity via NMR every 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.